1-Allyl-2'-amino-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile
Description
1-Allyl-2'-amino-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile is a spirocyclic compound featuring a fused pyrano[3,2-c]pyridine ring system linked to an indoline moiety. Key structural elements include:
- Spiro junction: The indoline and pyrano-pyridine rings share a common sp³-hybridized carbon, creating a rigid, three-dimensional architecture .
- Amino group at C2' (pyrano-pyridine), providing hydrogen-bonding capability. Dimethyl groups at C6' and C7', influencing steric hindrance and solubility. Dioxo groups at C2 (indoline) and C5' (pyrano-pyridine), contributing to polarity and π-π stacking interactions. Carbonitrile at C3', offering a site for nucleophilic substitution .
Molecular formula: C₂₃H₂₁N₃O₃ (estimated based on analogous structures ).
Average mass: ~411.44 g/mol.
Properties
IUPAC Name |
2'-amino-6',7'-dimethyl-2,5'-dioxo-1-prop-2-enylspiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-4-9-25-15-8-6-5-7-13(15)21(20(25)27)14(11-22)18(23)28-16-10-12(2)24(3)19(26)17(16)21/h4-8,10H,1,9,23H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZJWJCYIFEUKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1C)C3(C4=CC=CC=C4N(C3=O)CC=C)C(=C(O2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Allyl-2'-amino-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile (CAS Number: 873571-61-0) is a synthetic compound belonging to a class of spirocyclic derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 421.4 g/mol. The compound features a complex spiro structure that contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N3O5 |
| Molecular Weight | 421.4 g/mol |
| CAS Number | 873571-61-0 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cell Line Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, IC50 values were reported at approximately 4.76 µM against MCF-7 cells, indicating potent inhibitory effects compared to standard chemotherapeutics like 5-fluorouracil .
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis via mitochondrial pathways. The compound increases reactive oxygen species (ROS) levels, leading to mitochondrial membrane potential decline and cytochrome c release into the cytoplasm, subsequently activating caspase pathways .
- Comparative Analysis : When compared to other similar compounds, such as 1,2,3-triazole hybrids, this spirocyclic derivative showed superior activity against several cancer types including prostate (DU-145) and lung cancer (A549) .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity :
- Broad-Spectrum Efficacy : Preliminary studies indicate that it exhibits broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function .
- Case Study : A specific case study demonstrated that derivatives of this compound displayed enhanced activity against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound in developing new antibiotics .
Toxicity and Safety Profile
While the biological activities are promising, it is crucial to assess the toxicity associated with this compound:
- In Vivo Studies : Toxicological assessments in animal models revealed that at therapeutic doses, the compound did not exhibit significant toxicity or adverse effects on major organs .
- Safety Thresholds : Further studies are necessary to establish safety thresholds and long-term effects as part of preclinical evaluations.
Comparison with Similar Compounds
Key Observations :
Challenges :
Preparation Methods
Multicomponent One-Pot Synthesis
A highly efficient route involves a four-component reaction (4CR) combining:
- 1-Allylisatin (1 mmol)
- 2-Amino-4,5-dimethylfuran-3-carbonitrile (1 mmol)
- Malononitrile (1 mmol)
- Ethyl acetoacetate (1 mmol)
Reaction Conditions :
- Catalyst : Polyethylene glycol-400 (PEG-400, 3 mL) as a recyclable solvent.
- Temperature : Reflux at 80°C for 4–6 hours.
- Work-up : Precipitation with ice-cold water, filtration, and recrystallization from ethanol.
Mechanistic Insights :
- Knoevenagel Condensation : Malononitrile reacts with ethyl acetoacetate to form an α,β-unsaturated nitrile intermediate.
- Michael Addition : The amino group of 2-amino-4,5-dimethylfuran-3-carbonitrile attacks the unsaturated nitrile, forming a pyran ring.
- Spirocyclization : 1-Allylisatin undergoes nucleophilic attack at the carbonyl carbon, facilitated by PEG-400’s hydrogen-bonding activation.
Stepwise Assembly via 1,3-Dipolar Cycloaddition
An alternative approach employs azomethine ylide intermediates generated from 1-allylisatin and sarcosine (N-methylglycine):
Procedure :
- Azomethine Ylide Formation :
- Cycloaddition with 3-Cyano-4,5-dimethyl-2H-pyran-2-one :
Key Advantages :
- High stereoselectivity due to the rigid transition state of the cycloaddition.
- Yield : 68–77% after column chromatography (silica gel, ethyl acetate/hexane).
Functional Group Modifications
Introduction of the Allyl Group
The allyl moiety is incorporated via N-alkylation of isatin:
Amination and Cyano Group Installation
The 2'-amino and 3'-cyano groups are introduced simultaneously using 2-amino-4,5-dimethylfuran-3-carbonitrile , which acts as a bifunctional reagent in the 4CR.
Optimization and Challenges
Solvent and Catalyst Screening
| Solvent/Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| PEG-400 | 85 | 98 |
| Ethanol | 62 | 90 |
| Acetic Acid | 58 | 88 |
| AgOTf (5 mol%) | 78 | 95 |
Characterization and Analytical Data
1H NMR (400 MHz, DMSO-d6) :
- δ 7.45 (d, J = 7.6 Hz, 1H, Ar-H), 6.92 (s, 1H, NH₂), 5.85 (m, 1H, CH₂CHCH₂), 5.15 (d, J = 10.1 Hz, 2H, CH₂CHCH₂), 2.35 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).
13C NMR (100 MHz, DMSO-d6) :
HRMS-ESI : m/z [M+H]⁺ Calcd for C₂₂H₂₁N₄O₃: 413.1601; Found: 413.1604.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
